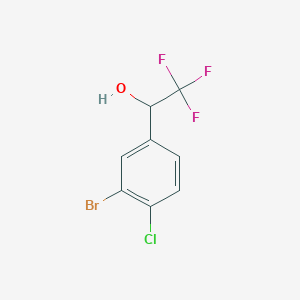
3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
化学反応の分析
Types of Reactions
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the halogens.
科学的研究の応用
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
3-bromo-4-chlorophenol: Similar structure but lacks the trifluoromethyl group.
1-(3-bromo-4-chlorophenyl)ethanone: Similar structure but with a ketone group instead of the trifluoromethyl group.
(3-bromo-4-chlorophenyl)boronic acid: Similar structure but with a boronic acid group.
Uniqueness
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C8H5BrClF3O |
|---|---|
分子量 |
289.47 g/mol |
IUPAC名 |
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H |
InChIキー |
ONTXDZYLWLEIBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


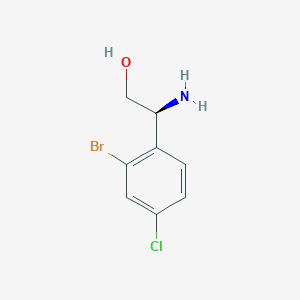

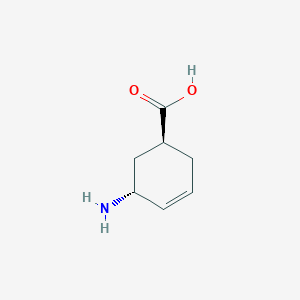
![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)
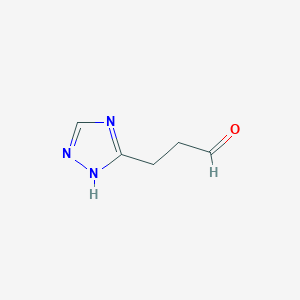

![3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15314754.png)
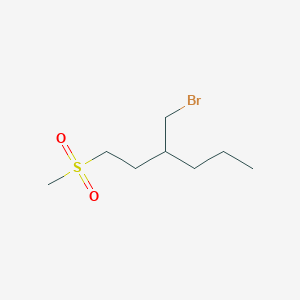
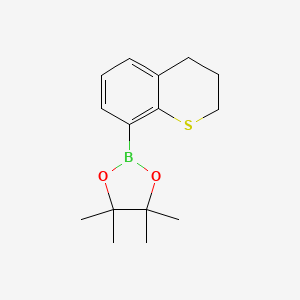
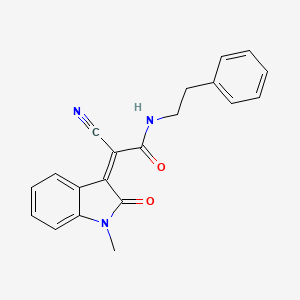
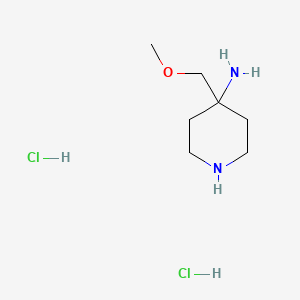
![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
